molecular formula C31H38O14 B579771 [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(2-acetyloxycyclohexyl)oxy-6-(acetyloxymethyl)oxan-3-yl] (E)-3-(4-acetyloxyphenyl)prop-2-enoate CAS No. 18265-34-4

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(2-acetyloxycyclohexyl)oxy-6-(acetyloxymethyl)oxan-3-yl] (E)-3-(4-acetyloxyphenyl)prop-2-enoate

Cat. No.: B579771
CAS No.: 18265-34-4
M. Wt: 634.631
InChI Key: UIBYWCMJZAVRIP-LKNKLDNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(2-acetyloxycyclohexyl)oxy-6-(acetyloxymethyl)oxan-3-yl] (E)-3-(4-acetyloxyphenyl)prop-2-enoate is a phenolic glucoside derivative, specifically an ester of grandidentatin. This compound is known for its antioxidant properties and is derived from the bark of Populus ussuriensis, a deciduous tree widely distributed in Northern China, the Korean Peninsula, and Siberia . The compound’s structure includes multiple acetyl groups, which enhance its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of grandidentatin pentaacetate typically involves the acetylation of grandidentatin. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually conducted at room temperature to ensure the stability of the compound .

Industrial Production Methods: Industrial production of grandidentatin pentaacetate follows similar synthetic routes but on a larger scale. The process involves the extraction of grandidentatin from Populus ussuriensis bark, followed by its acetylation. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(2-acetyloxycyclohexyl)oxy-6-(acetyloxymethyl)oxan-3-yl] (E)-3-(4-acetyloxyphenyl)prop-2-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(2-acetyloxycyclohexyl)oxy-6-(acetyloxymethyl)oxan-3-yl] (E)-3-(4-acetyloxyphenyl)prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of grandidentatin pentaacetate primarily involves its antioxidant properties. The compound can scavenge reactive oxygen species (ROS) and neutralize free radicals, thereby protecting cellular structures from oxidative damage. This activity is attributed to the presence of multiple hydroxyl groups in its structure, which can donate electrons to stabilize ROS .

Comparison with Similar Compounds

Uniqueness: [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(2-acetyloxycyclohexyl)oxy-6-(acetyloxymethyl)oxan-3-yl] (E)-3-(4-acetyloxyphenyl)prop-2-enoate stands out due to its enhanced stability and reactivity conferred by the acetyl groups. These modifications not only improve its antioxidant properties but also make it a versatile compound for various chemical reactions and industrial applications .

Properties

CAS No.

18265-34-4

Molecular Formula

C31H38O14

Molecular Weight

634.631

IUPAC Name

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(2-acetyloxycyclohexyl)oxy-6-(acetyloxymethyl)oxan-3-yl] (E)-3-(4-acetyloxyphenyl)prop-2-enoate

InChI

InChI=1S/C31H38O14/c1-17(32)38-16-26-28(41-20(4)35)29(42-21(5)36)30(31(44-26)43-25-9-7-6-8-24(25)40-19(3)34)45-27(37)15-12-22-10-13-23(14-11-22)39-18(2)33/h10-15,24-26,28-31H,6-9,16H2,1-5H3/b15-12+/t24?,25?,26-,28-,29+,30-,31-/m1/s1

InChI Key

UIBYWCMJZAVRIP-LKNKLDNCSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC2CCCCC2OC(=O)C)OC(=O)C=CC3=CC=C(C=C3)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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